molecular formula C4H11NO3S B3306421 3-Methoxypropane-1-sulfonamide CAS No. 926295-50-3

3-Methoxypropane-1-sulfonamide

Cat. No. B3306421
CAS RN: 926295-50-3
M. Wt: 153.2 g/mol
InChI Key: WCEYYHIMDPOBRD-UHFFFAOYSA-N
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Description

3-Methoxypropane-1-sulfonamide is a compound known for its extensive applications in various fields of research and industry. It has a molecular weight of 153.2 .


Synthesis Analysis

The synthesis of 3-Methoxypropane-1-sulfonamide involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a greater yield compared to other methods . The most frequent and common method involves a reaction of 3-bromopropanol methyl ether with sodium sulfite in water for 24 hours under heating/reflux conditions .


Molecular Structure Analysis

The molecular formula of 3-Methoxypropane-1-sulfonamide is C4H11NO3S . The InChI Code is 1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) and the InChI key is WCEYYHIMDPOBRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Methoxypropane-1-sulfonamide is a powder at room temperature . The exact physical and chemical properties such as density, boiling point, and melting point are not mentioned in the search results .

Scientific Research Applications

Mechanism of Action

3-Methoxypropane-1-sulfonamide: is a sulfonamide compound. Sulfonamides are a class of antibiotics that inhibit bacterial growth. Their primary target is dihydropteroate synthase , an enzyme involved in the synthesis of folic acid (vitamin B9) in bacteria. Folic acid is essential for DNA and RNA production, making it crucial for bacterial growth and replication .

Future Directions

Recent advances in innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are aimed at overcoming challenges in the field of energy storage . This suggests that 3-Methoxypropane-1-sulfonamide could potentially play a role in future developments in this area .

properties

IUPAC Name

3-methoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEYYHIMDPOBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropane-1-sulfonamide

CAS RN

926295-50-3
Record name 3-methoxypropane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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